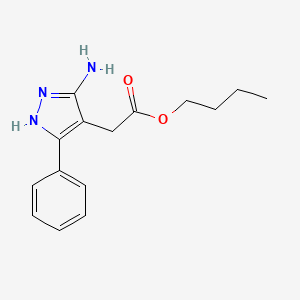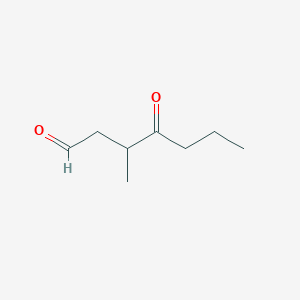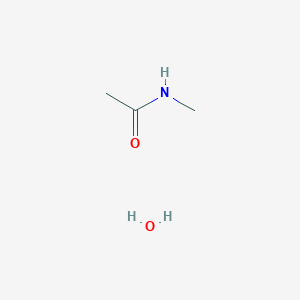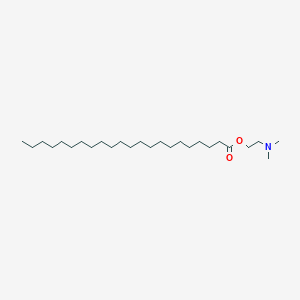
2-(Dimethylamino)ethyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl docosanoate is an organic compound that belongs to the class of esters It is formed by the esterification of docosanoic acid (behenic acid) with 2-(dimethylamino)ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl docosanoate typically involves the esterification reaction between docosanoic acid and 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:
Docosanoic acid+2-(Dimethylamino)ethanolAcid Catalyst2-(Dimethylamino)ethyl docosanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield docosanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed
Hydrolysis: Docosanoic acid and 2-(dimethylamino)ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl docosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed in biological systems, releasing docosanoic acid and 2-(dimethylamino)ethanol. These products can then interact with cellular components, influencing various biochemical pathways. The amino group in the compound may also participate in interactions with proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)ethyl docosanoate can be compared with other similar compounds such as:
2-(Dimethylamino)ethyl octanoate: A shorter-chain ester with similar chemical properties but different applications.
2-(Dimethylamino)ethyl methacrylate: An ester used in polymer chemistry with distinct reactivity and applications.
2-(Dimethylamino)ethyl acrylate: Another ester with applications in polymer synthesis and different chemical behavior.
The uniqueness of this compound lies in its long-chain fatty acid component, which imparts specific physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
149419-10-3 |
|---|---|
Molekularformel |
C26H53NO2 |
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl docosanoate |
InChI |
InChI=1S/C26H53NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)29-25-24-27(2)3/h4-25H2,1-3H3 |
InChI-Schlüssel |
XCPQJEIBZVALGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




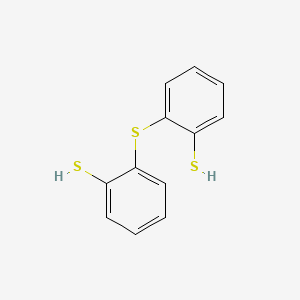
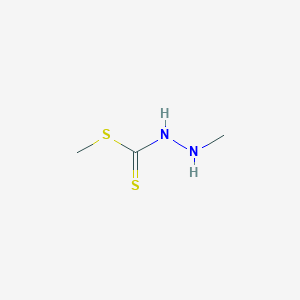
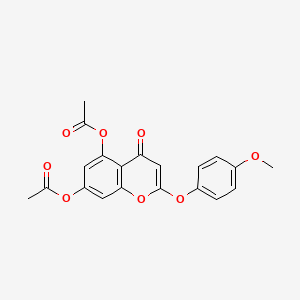
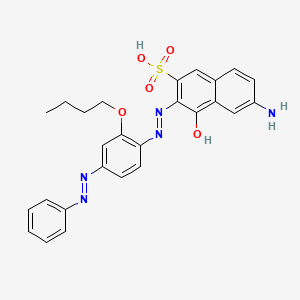
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
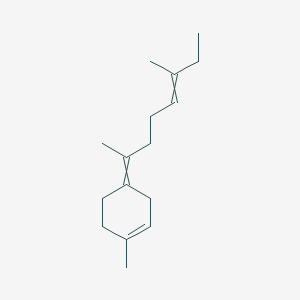
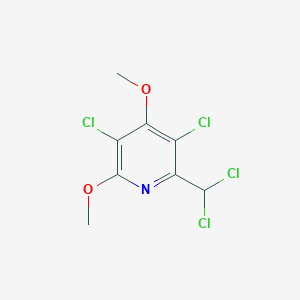
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
